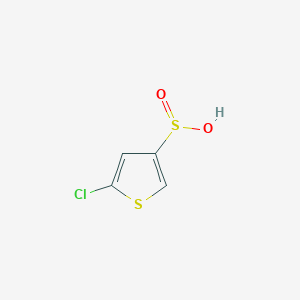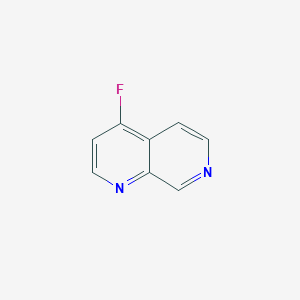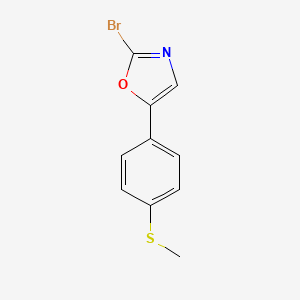
2-Bromo-5-(4-(methylthio)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(4-(methylthio)phenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a bromine atom at the 2-position and a 4-(methylthio)phenyl group at the 5-position Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-(methylthio)phenyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(4-(methylthio)phenyl)ethanone with an appropriate amine can lead to the formation of the oxazole ring . The reaction typically requires a base such as sodium acetate and an acidic medium like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(4-(methylthio)phenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the oxazole ring can participate in reduction reactions.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, ligands like triphenylphosphine (PPh3), and solvents such as toluene or ethanol.
Major Products Formed
Substitution: Formation of new oxazole derivatives with different substituents at the 2-position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxazole derivatives.
Cross-Coupling: Formation of biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(4-(methylthio)phenyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed as a probe to study biological processes and interactions at the molecular level.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(4-(methylthio)phenyl)oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The oxazole ring and the bromine and methylthio substituents can influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methyl-oxazole: Similar structure but with a methyl group instead of the 4-(methylthio)phenyl group.
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: Contains a bis(methylthio)methylene group and a phenyl group.
Benzoxazole: Contains a fused benzene and oxazole ring system.
Uniqueness
2-Bromo-5-(4-(methylthio)phenyl)oxazole is unique due to the presence of both a bromine atom and a 4-(methylthio)phenyl group, which can impart distinct chemical reactivity and biological activity compared to other oxazole derivatives. The combination of these substituents can enhance the compound’s potential as a versatile building block for the synthesis of complex molecules with diverse applications.
Eigenschaften
Molekularformel |
C10H8BrNOS |
|---|---|
Molekulargewicht |
270.15 g/mol |
IUPAC-Name |
2-bromo-5-(4-methylsulfanylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNOS/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3 |
InChI-Schlüssel |
SYBDESZEAFLTPP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CN=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


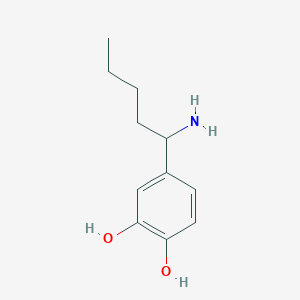
![10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
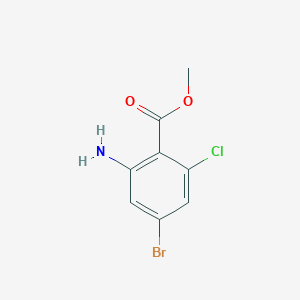
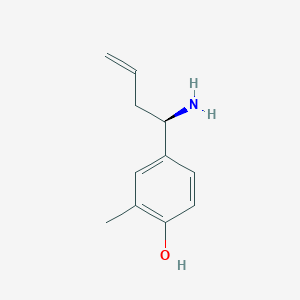

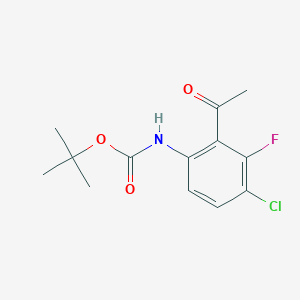
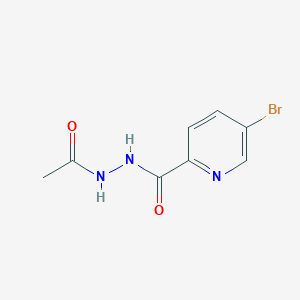
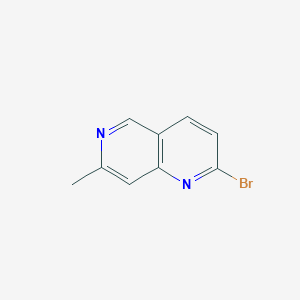
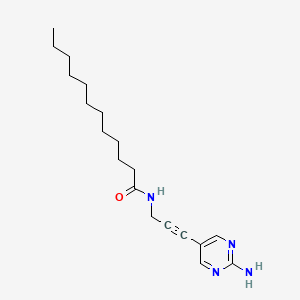
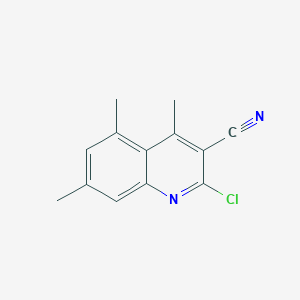
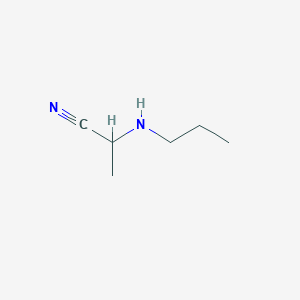
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
